molecular formula C17H21BO3 B6341946 4-(3-Tolyl)furan-2-boronic acid pinacol ester CAS No. 2096331-13-2

4-(3-Tolyl)furan-2-boronic acid pinacol ester

Cat. No. B6341946
CAS RN: 2096331-13-2
M. Wt: 284.2 g/mol
InChI Key: IIZLTFGRUFHZDX-UHFFFAOYSA-N
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Description

4-(3-Tolyl)furan-2-boronic acid pinacol ester (4-TFBAPE) is a versatile reagent in organic synthesis. It is a boronic acid pinacol ester that can be used as a catalyst or a reagent in a variety of organic reactions. 4-TFBAPE is also known as 4-Toluene-2-boronic acid pinacol ester and is a useful reagent for the synthesis of complex molecules.

Scientific Research Applications

4-TFBAPE is a useful reagent for a variety of organic reactions. It has been used as a catalyst for the synthesis of a variety of compounds, including pyridines, amides, and cyclic ethers. It has also been used in the synthesis of complex molecules such as peptides, proteins, and nucleic acids. Additionally, 4-TFBAPE has been used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-TFBAPE is based on the formation of a boronic acid pinacol ester. This ester is formed by the reaction of a boronic acid with pinacol in the presence of a base. The boronic acid pinacol ester is a reactive species that can undergo a variety of organic reactions, such as nucleophilic substitution, elimination, and addition reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TFBAPE are not yet fully understood. However, it has been shown to be an effective catalyst for a variety of organic reactions. Additionally, it has been used in the synthesis of a variety of complex molecules, including peptides, proteins, and nucleic acids.

Advantages and Limitations for Lab Experiments

4-TFBAPE has several advantages for use in lab experiments. It is a relatively inexpensive reagent and can be stored for long periods of time. Additionally, it is a versatile reagent that can be used in a variety of organic reactions. However, it is important to use the reagent in a well-ventilated area and to take proper safety precautions when handling it.

Future Directions

There are several potential future directions for 4-TFBAPE research. These include further investigation into its biochemical and physiological effects, development of new synthetic methods using 4-TFBAPE, and exploration of its potential applications in drug discovery. Additionally, further research could be conducted on its use as a catalyst for a variety of organic reactions and its potential for use in the synthesis of complex molecules.

Synthesis Methods

The synthesis of 4-TFBAPE can be achieved through a two-step process. Firstly, 4-toluene-2-boronic acid is synthesized by reacting 4-methoxy-1-bromobenzene with sodium borohydride in aqueous methanol. This reaction is followed by the esterification of the boronic acid with pinacol in the presence of a catalyst such as a base.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(3-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-12-7-6-8-13(9-12)14-10-15(19-11-14)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZLTFGRUFHZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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